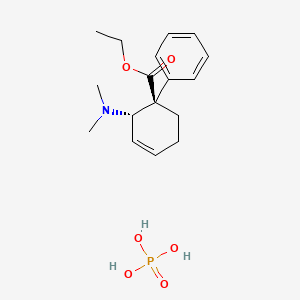
N-Benzyl-2-formyl Desipramine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyl-2-formyl Desipramine is a derivative of desipramine, a tricyclic antidepressant Desipramine itself is known for its role in treating depression by inhibiting the reuptake of norepinephrine and serotonin
作用機序
Target of Action
N-Benzyl-2-formyl Desipramine is a derivative of Desipramine, a tricyclic antidepressant . The primary targets of Desipramine are the serotonin and norepinephrine reuptake transporters, where it acts as a potent inhibitor . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby modulating mood and behavior .
Mode of Action
Desipramine inhibits the reuptake of serotonin and norepinephrine into presynaptic neurons, thereby increasing the levels of these neurotransmitters in the synaptic cleft . This leads to enhanced neurotransmission and ultimately results in an improvement in mood and reduction in depression symptoms . It’s also suggested that this compound may have serotonin release stimulating activity and calcium channel (voltage-sensitive) activity .
Biochemical Pathways
The increased levels of serotonin and norepinephrine in the synaptic cleft can affect various biochemical pathways. For instance, they can lead to the down-regulation of cerebral cortical β-adrenergic receptors and the sensitization of post-synaptic serotonergic receptors with chronic use . This can result in an overall increase in serotonergic neurotransmission .
Pharmacokinetics
Desipramine is extensively metabolized in the liver, primarily by CYP2D6 and to a lesser extent by CYP1A2, to 2-hydroxydesipramine, an active metabolite . The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME), significantly impact its bioavailability and therapeutic efficacy.
Result of Action
The inhibition of serotonin and norepinephrine reuptake by Desipramine results in an overall increase in serotonergic neurotransmission . This can lead to an improvement in mood and a reduction in symptoms of depression . This compound may also modulate brain serotonin and/or dopamine turnover .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other drugs, the individual’s metabolic rate, and genetic factors such as polymorphisms in the genes encoding for the metabolizing enzymes CYP2D6 and CYP1A2
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-2-formyl Desipramine typically involves the following steps:
N-Benzylation: Desipramine is reacted with benzyl chloride in the presence of a base such as sodium hydride to introduce the benzyl group.
Formylation: The benzylated desipramine is then subjected to formylation using reagents like formic acid or formyl chloride under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the above reactions are carried out under optimized conditions to ensure high yield and purity. The use of catalysts and continuous monitoring of reaction parameters is crucial for efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-Benzyl-2-formyl Desipramine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on neurotransmitter systems due to its structural similarity to desipramine.
Medicine: Investigated for its potential antidepressant and neuroprotective properties.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
類似化合物との比較
Desipramine: The parent compound, primarily used as an antidepressant.
Imipramine: Another tricyclic antidepressant with a similar mechanism of action but different side effect profile.
Nortriptyline: A secondary amine tricyclic antidepressant with a similar structure and function.
Uniqueness: N-Benzyl-2-formyl Desipramine is unique due to the presence of the benzyl and formyl groups, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound, desipramine. These modifications can potentially enhance its efficacy or reduce side effects, making it a compound of interest for further research and development.
特性
IUPAC Name |
11-[3-[benzyl(methyl)amino]propyl]-5,6-dihydrobenzo[b][1]benzazepine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O/c1-27(19-21-8-3-2-4-9-21)16-7-17-28-25-11-6-5-10-23(25)13-14-24-18-22(20-29)12-15-26(24)28/h2-6,8-12,15,18,20H,7,13-14,16-17,19H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQURJISLLKBMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)C=O)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2,5-Methano-2H-indeno[1,2-b]oxirene,2,3,4,5,6,7,7-heptachloro-1a,1b,5,5a,6,6a-hexahydro-,(1aR,1bR,2S,5R,5aS,6R,6aR)-rel-](/img/structure/B585121.png)
![2-[(Z)-pent-1-enyl]pyridine](/img/structure/B585123.png)




